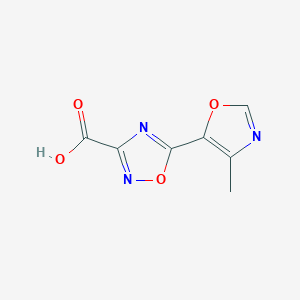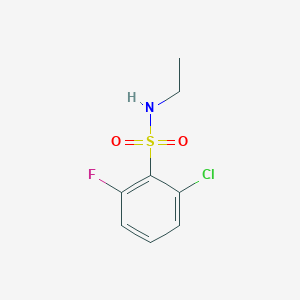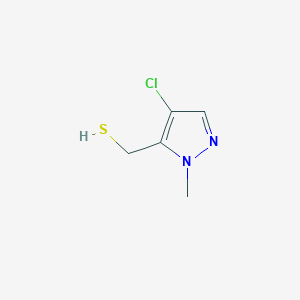
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a chloro group at position 4, a methyl group at position 1, and a methanethiol group at position 5 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazole with methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or sodium methoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of 1-methyl-1H-pyrazol-5-ylmethanethiol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and thiol groups can influence its binding affinity and specificity towards these targets. Detailed studies involving molecular docking and biochemical assays are often conducted to elucidate its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole: Lacks the methanethiol group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrazol-5-ylmethanethiol:
4-Chloro-1H-pyrazol-5-ylmethanethiol: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanethiol is unique due to the combination of the chloro, methyl, and methanethiol groups on the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H7ClN2S |
|---|---|
Peso molecular |
162.64 g/mol |
Nombre IUPAC |
(4-chloro-2-methylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C5H7ClN2S/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 |
Clave InChI |
OBIVQSLPBATAPU-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Cl)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



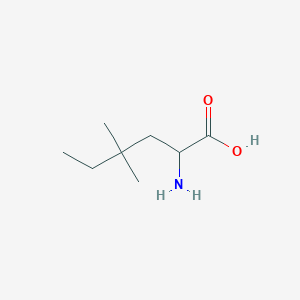
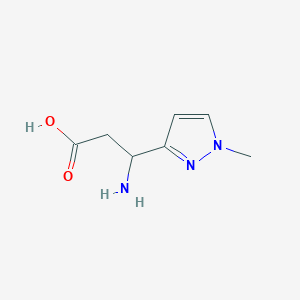
amine](/img/structure/B15272780.png)
![4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide](/img/structure/B15272782.png)

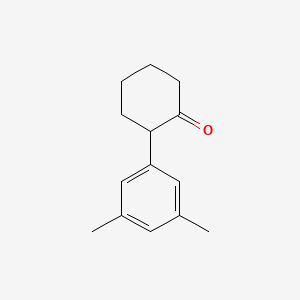
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B15272803.png)
![tert-butyl N-[(3,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B15272811.png)

![(Z,6R)-6-[(5R,9S,10R,12S,13R,14S,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15272817.png)
![3-Methyl-1-[4-(propan-2-YL)phenyl]butan-1-amine](/img/structure/B15272821.png)
